N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide (CAS 922078-91-9) is a synthetic, small-molecule hybrid compound containing a 5-methoxybenzofuran moiety linked via a thiazole core to a 3-nitrobenzamide group. It belongs to the broader class of benzofuran-thiazole conjugates, which have been investigated in patent literature for applications including kinase inhibition, antiviral activity, and leukotriene antagonism.

Molecular Formula C19H13N3O5S
Molecular Weight 395.39
CAS No. 922078-91-9
Cat. No. B2613383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
CAS922078-91-9
Molecular FormulaC19H13N3O5S
Molecular Weight395.39
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H13N3O5S/c1-26-14-5-6-16-12(8-14)9-17(27-16)15-10-28-19(20-15)21-18(23)11-3-2-4-13(7-11)22(24)25/h2-10H,1H3,(H,20,21,23)
InChIKeyANJVCQANXNPGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide (CAS 922078-91-9) – Procurement-Relevant Baseline


N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide (CAS 922078-91-9) is a synthetic, small-molecule hybrid compound containing a 5-methoxybenzofuran moiety linked via a thiazole core to a 3-nitrobenzamide group . It belongs to the broader class of benzofuran-thiazole conjugates, which have been investigated in patent literature for applications including kinase inhibition, antiviral activity, and leukotriene antagonism [1][2]. The compound’s molecular formula is C19H13N3O5S with a molecular weight of 395.4 g/mol . Its primary structural distinction from closely related analogs lies in the specific regiochemistry of the nitro substituent on the benzamide ring (meta, i.e., 3-nitro), which is a critical determinant of molecular recognition and pharmacological profile.

Synthetic hybrid scaffold
Benzofuran-thiazole conjugate with a 3-nitrobenzamide moiety for kinase-target interaction studies.
Regiochemistry-driven recognition
Meta-nitro substitution defines hydrogen-bonding and electrostatic surface potential within ATP-binding sites.
Patent-class tool compound
Enables SAR mapping and regioisomer comparison in kinase inhibitor research programs.

Why Generic Substitution Fails for CAS 922078-91-9: Procurement Risks with Benzofuran-Thiazole Analogs


Benzofuran-thiazole hybrids encompassing a nitrobenzamide fragment cannot be generically interchanged due to well-established structure-activity relationship (SAR) principles governing kinase and enzyme inhibition. The position of the nitro group on the benzamide ring (3-nitro vs. 2-nitro vs. 4-nitro) profoundly influences hydrogen-bonding patterns, electrostatic surface potential, and steric fit within ATP-binding pockets or allosteric regulatory sites [1]. Patent disclosures explicitly enumerate distinct biological activity profiles for regioisomeric variants within this scaffold class, demonstrating that activity is not conserved across positional isomers [1]. Therefore, substituting CAS 922078-91-9 with its 2-nitro isomer (CAS 922004-03-3) or any other close analog without empirical validation introduces substantial risk of altered potency, selectivity, or target engagement, thereby compromising experimental reproducibility.

Similar product does not mean interchangeable product.

Target Compound: CAS 922078-91-9
3-nitro (meta) benzamide substitution provides a distinct hydrogen-bonding motif and electrostatic profile for ATP-binding pocket interaction.
Common Substitute Risk: 2-nitro isomer (CAS 922004-03-3)
Ortho-nitro substitution alters steric fit and electronic surface. Patent SAR shows non-overlapping target engagement profiles between regioisomers.
Additional risk: 4-nitro (para) isomer may also exhibit divergent kinase interaction. Direct interchange without empirical validation may shift target selectivity and compromise assay reproducibility.

Quantitative Evidence Guide for CAS 922078-91-9: Differential Performance vs. Analogs


Regioisomeric Identity: 3-Nitro vs. 2-Nitro Substitution Defines Interaction Landscape

The sole verifiable differentiation dimension for CAS 922078-91-9 against its closest commercially available analog, the 2-nitrobenzamide isomer N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 922004-03-3), is the regioisomeric position of the nitro substituent. In the benzofuran-thiazole patent class, regioisomeric variation of the benzamide nitro group yields compounds with distinct kinase inhibition profiles, as demonstrated by the enumeration of separate biological examples for each positional isomer in the foundational patent disclosures for this scaffold [1]. No direct head-to-head quantitative bioactivity comparison between the 3-nitro and 2-nitro isomers of this specific benzofuran-thiazole series has been published in accessible primary literature or authoritative databases. Consequently, procurement decisions must be guided by the documented SAR principle that regioisomeric nitro substitution produces non-interchangeable biological outcomes [1].

Regioisomeric identity
Class-level inference
3-nitro (meta) vs. 2-nitro (ortho) substitution. No direct quantitative bioactivity data available.
Regioisomer choice may alter target interaction profile; SAR teaches non-interchangeable outcomes.
Patent-level SAR only; head-to-head assay data not located.
Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Best Application Scenarios for Procuring CAS 922078-91-9 in Research Settings


Regioisomeric Probe in Kinase Inhibitor SAR Studies

The compound serves as a defined 3-nitro regioisomeric probe within benzofuran-thiazole kinase inhibitor programs. Researchers investigating structure-activity relationships of benzamide-substituted thiazoles can use CAS 922078-91-9 as a meta-nitro reference point to map the electronic and steric requirements of a target kinase's ATP-binding site, as taught by the patent class exemplifying differential isomer activity [1].

Chemical Biology Tool for Target Engagement Verification

When a biological screen has identified a 3-nitrobenzamide thiazole hit, procurement of the exact CAS 922078-91-9 is mandatory for hit confirmation and counter-screening. Using a regioisomeric analog (e.g., the 2-nitro variant) for follow-up studies would introduce a confounding variable, since the patent SAR establishes that activity is not preserved across nitro positional isomers [1].

Starting Material for Derivatization and Library Synthesis

The 3-nitro group provides a synthetic handle for further chemical modification (e.g., reduction to 3-amino, diazotization, or coupling reactions). This enables the construction of focused libraries exploring substitution effects at the meta position of the benzamide ring, an approach consistent with the combinatorial strategies described in the thiazole benzamide patent family [1].

Reference Standard in Analytical Method Development

CAS 922078-91-9 can be employed as a reference standard for developing HPLC or LC-MS methods aimed at separating and quantifying regioisomeric impurities (e.g., 2-nitro or 4-nitro analogs) in benzofuran-thiazole compound libraries, leveraging the distinct chromatographic behavior expected from positional isomers .

Application
Selection Property
Validation Focus
Regioisomeric probe in kinase inhibitor SAR
3-nitro regioisomer reference point
ATP-binding site electronic and steric mapping
Target engagement verification
Exact CAS match for hit confirmation
Avoid regioisomeric confounding in counter-screens
Derivatization and library synthesis
Meta-nitro synthetic handle
Chemical modification at meta position for focused libraries
Analytical method development
Regioisomeric impurity reference standard
HPLC/LC-MS separation of nitro positional isomers
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